molecular formula C19H19F3N4O2 B10979277 N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10979277
M. Wt: 392.4 g/mol
InChI Key: XAYSCYZEYDPPID-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide, with the molecular formula C₁₇H₁₇F₃N₆O₂, is a compound of interest due to its unique structure and potential applications. It contains a piperazine ring, a trifluorophenyl group, and an amide functionality. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling: This compound can be synthesized via Suzuki–Miyaura cross-coupling reactions. The process involves coupling an aryl or heteroaryl boron reagent with an aryl or heteroaryl halide using a palladium catalyst.

    Other Methods: Additional synthetic routes may involve amide formation, cyclization, and functional group transformations.

Industrial Production:: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using boron reagents. Optimization of reaction conditions and purification steps ensures high yields.

Chemical Reactions Analysis

Reactions::

    Arylation: The compound can undergo arylation reactions, introducing aryl groups.

    Reduction: Reduction of the carbonyl group can yield the corresponding amine.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents::

Scientific Research Applications

    Medicine: Investigated for potential drug development due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study protein–ligand interactions.

    Materials Science: Explored for its role in designing functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique, similar compounds include other piperazine derivatives and amides.

Properties

Molecular Formula

C19H19F3N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H19F3N4O2/c20-15-10-13(11-16(21)18(15)22)24-17(27)12-23-19(28)26-8-6-25(7-9-26)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2,(H,23,28)(H,24,27)

InChI Key

XAYSCYZEYDPPID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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